N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopropyl group, and an o-tolyloxyacetamido moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases or conditions.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azides under acidic or basic conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the o-Tolyloxyacetamido Moiety: This step involves the reaction of o-tolyl alcohol with acetic anhydride to form o-tolyloxyacetate, which is then coupled with an amine to form the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the aromatic ring.
Reduction: Reduction reactions may target the tetrazole ring or the acetamido group.
Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted tetrazoles.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The cyclopropyl group and the o-tolyloxyacetamido moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-(2-(p-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-cyclopropyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-cyclopropyl-2-(4-(2-(phenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive molecule or a material precursor.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-4-2-3-5-17(13)29-12-18(27)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h2-5,8-11,15H,6-7,12H2,1H3,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPWKWWWUDYZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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